molecular formula C13H18ClNO B14008118 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride CAS No. 59777-06-9

7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B14008118
CAS No.: 59777-06-9
M. Wt: 239.74 g/mol
InChI Key: SDGJBZIPPQIZRP-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1-azabicyclo[221]heptane hydrochloride is a bridged heterocyclic compound It is a derivative of 7-azabicyclo[221]heptane, which is known for its presence in various biologically active substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:

    Formation of the 7-azabicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction where the 4-methoxyphenyl group is introduced to the bicyclic core.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]heptane: The parent compound, known for its presence in various biologically active substances.

    Epibatidine: A potent acetylcholine nicotinic receptor agonist with a similar bicyclic structure.

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with interesting biological activity.

Uniqueness

7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

CAS No.

59777-06-9

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-15-12-4-2-10(3-5-12)13-11-6-8-14(13)9-7-11;/h2-5,11,13H,6-9H2,1H3;1H

InChI Key

SDGJBZIPPQIZRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCN2CC3.Cl

Origin of Product

United States

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